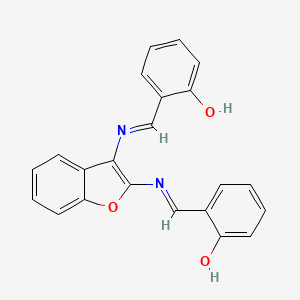
TRICARBONYL(1 3 5-CYCLOHEPTATRIENE)TUNG
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TRICARBONYL(1 3 5-CYCLOHEPTATRIENE)TUNG is an organometallic compound with the chemical formula C10H2O3W. It is also known as tricarbonyl(cycloheptatriene)tungsten. This compound is characterized by the presence of a tungsten atom coordinated to three carbonyl (CO) groups and a cycloheptatriene ligand. It is a notable compound in the field of organometallic chemistry due to its unique structure and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TRICARBONYL(1 3 5-CYCLOHEPTATRIENE)TUNG typically involves the reaction of tungsten hexacarbonyl (W(CO)6) with cycloheptatriene (C7H8). The reaction is carried out under controlled conditions, often involving heating and the use of a solvent such as tetrahydrofuran (THF). The reaction can be represented as follows:
W(CO)6+C7H8→C7H8W(CO)3+3CO
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
TRICARBONYL(1 3 5-CYCLOHEPTATRIENE)TUNG undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl ligands can be substituted by other ligands such as phosphines or amines.
Oxidation and Reduction Reactions: The tungsten center can undergo oxidation or reduction, altering the oxidation state of the metal.
Cycloaddition Reactions: The cycloheptatriene ligand can participate in cycloaddition reactions, forming new cyclic structures.
Common Reagents and Conditions
Common reagents used in reactions with this compound include phosphines (e.g., triphenylphosphine), amines, and various oxidizing or reducing agents. Reaction conditions often involve the use of solvents such as THF or dichloromethane, and reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield phosphine or amine complexes, while cycloaddition reactions can produce new cyclic organometallic compounds .
Wissenschaftliche Forschungsanwendungen
TRICARBONYL(1 3 5-CYCLOHEPTATRIENE)TUNG has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation and hydroformylation reactions.
Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Organometallic Chemistry: It serves as a model compound for studying the reactivity and bonding of organometallic complexes.
Wirkmechanismus
The mechanism of action of TRICARBONYL(1 3 5-CYCLOHEPTATRIENE)TUNG involves the coordination of the tungsten center to the carbonyl and cycloheptatriene ligands. The compound can undergo ligand exchange reactions, where the carbonyl ligands are replaced by other ligands. The tungsten center can also participate in redox reactions, altering its oxidation state and reactivity. The cycloheptatriene ligand can engage in cycloaddition reactions, forming new cyclic structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
TRICARBONYL(CYCLOPENTADIENYL)TUNGSTEN: This compound features a cyclopentadienyl ligand instead of cycloheptatriene, leading to different reactivity and applications.
TRICARBONYL(1 3 5-CYCLOHEPTATRIENE)MOLYBDENUM: Similar to the tungsten compound but with molybdenum as the central metal, resulting in different electronic properties and reactivity.
Uniqueness
TRICARBONYL(1 3 5-CYCLOHEPTATRIENE)TUNG is unique due to the presence of the cycloheptatriene ligand, which imparts distinct reactivity and stability compared to other tricarbonyl complexes. The tungsten center also contributes to its unique electronic and catalytic properties .
Eigenschaften
CAS-Nummer |
12128-81-3 |
|---|---|
Molekularformel |
C10H8O3W |
Molekulargewicht |
360.01 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


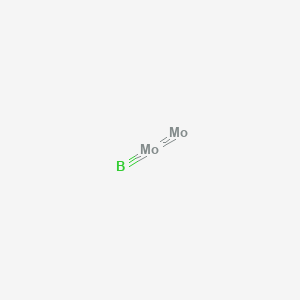
![hexasodium;4-amino-6-[[4-[(E)-2-[4-[(8-amino-1-oxido-7-sulfo-5-sulfonatonaphthalen-2-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]-5-oxido-3-sulfonaphthalene-1-sulfonate](/img/structure/B1143834.png)
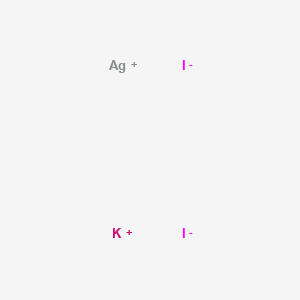
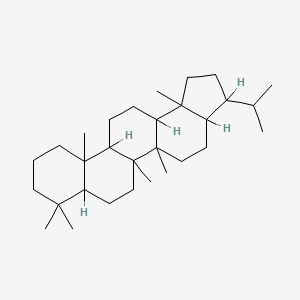
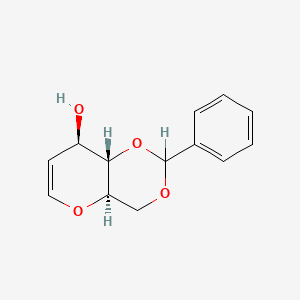



![(13Z)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,11-trien-5-one](/img/structure/B1143851.png)
